

Solid-Phase Extraction Protocol for O-Desmethyl Ranolazine in Human Urine

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Compound of Interest

Compound Name: *O-Desmethyl ranolazine*

Cat. No.: *B563687*

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Introduction

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of **O-Desmethyl ranolazine**, a primary metabolite of the anti-anginal drug ranolazine, from human urine samples. Ranolazine is extensively metabolized in the body, and a significant portion of its metabolites are excreted through urine. Accurate and reliable quantification of **O-Desmethyl ranolazine** in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the overall drug development process.

This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and efficient method for the sample preparation of urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The recommended methodology is based on a mixed-mode solid-phase extraction technique, which combines reversed-phase and strong cation exchange mechanisms for enhanced selectivity and sample cleanup.

Principle of the Method

O-Desmethyl ranolazine is a basic compound. This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent with both hydrophobic (reversed-phase) and strong cation exchange functionalities. This dual retention mechanism allows for a more selective extraction and a more rigorous wash procedure to remove endogenous matrix interferences from the urine sample, leading to cleaner extracts and improved analytical performance.

The workflow involves sample pre-treatment to adjust the pH, followed by loading the sample onto the SPE cartridge. The cartridge is then washed to remove interfering substances, and finally, the analyte of interest is eluted with a specific solvent mixture.

Materials and Reagents

- SPE Cartridges: Mixed-mode strong cation exchange (e.g., Waters Oasis® MCX, Biotage EVOLUTE® EXPRESS CX)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ammonium hydroxide (analytical grade)
- Deionized water
- Urine samples (human)
- **O-Desmethyl ranolazine** standard
- Internal standard (e.g., deuterated **O-Desmethyl ranolazine**)

Experimental Protocol

A detailed protocol for the solid-phase extraction of **O-Desmethyl ranolazine** from human urine is provided below. This protocol is a recommended starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

1. Sample Pre-treatment:

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

- To 1 mL of the urine supernatant, add 1 mL of 2% formic acid in deionized water.
- Vortex the mixture for 30 seconds.

2. Solid-Phase Extraction (SPE):

- Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
- Loading: Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in deionized water.
 - Wash the cartridge with 1 mL of methanol.
- Elution: Elute the **O-Desmethyl ranolazine** from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Post-Elution Processing:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
- Vortex the reconstituted sample for 30 seconds.
- Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative data for the described SPE method. These values are based on typical performance for mixed-mode SPE of basic analytes from urine and should be validated in the user's laboratory.

Table 1: Method Performance Characteristics

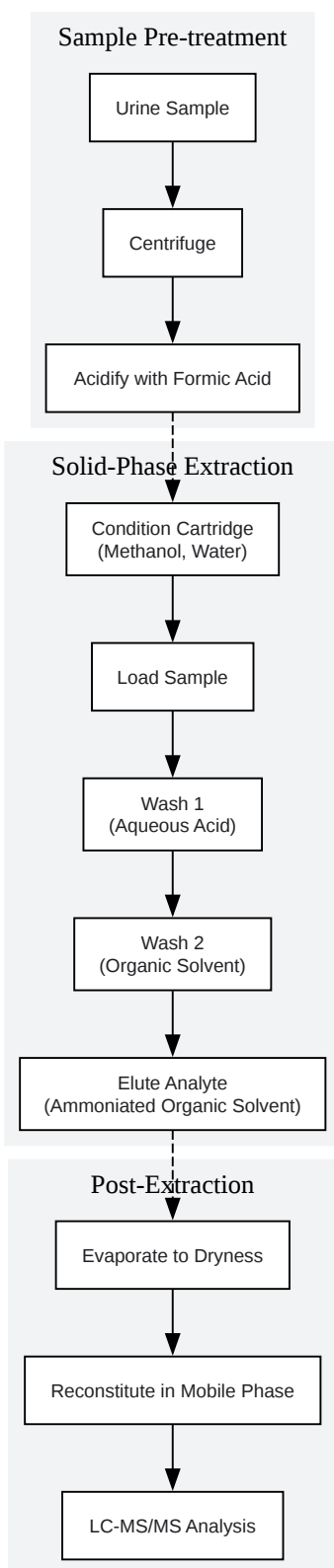
| Parameter | Expected Value |
|-------------------------------|----------------|
| Recovery | > 85% |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Linearity (r^2) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |

Table 2: Matrix Effect Evaluation

| Analyte | Matrix Effect (%) |
|------------------------|--|
| O-Desmethyl ranolazine | < 15% (ion suppression or enhancement) |

Visualizations

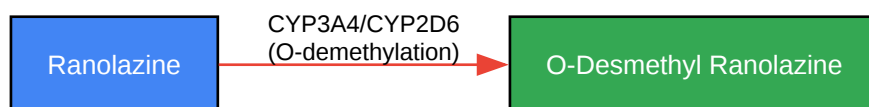
Diagram 1: Solid-Phase Extraction Workflow



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Caption: Workflow for the solid-phase extraction of **O-Desmethyl ranolazine**.

Diagram 2: Ranolazine Metabolism to **O-Desmethyl Ranolazine**



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Caption: Metabolic pathway of ranolazine to **O-Desmethyl ranolazine**.

Conclusion

The described mixed-mode solid-phase extraction method provides a robust and efficient protocol for the isolation of **O-Desmethyl ranolazine** from human urine. This sample preparation technique is crucial for minimizing matrix effects and achieving the sensitivity and selectivity required for accurate quantification by LC-MS/MS. The provided protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is recommended that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical assays.

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